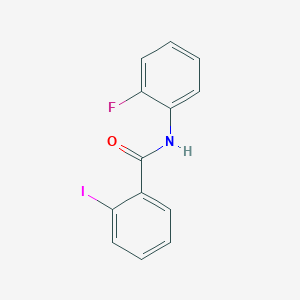
N-(2-fluorophenyl)-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and an iodobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-iodobenzamide typically involves the reaction of 2-fluoroaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
N-(2-fluorophenyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
科学研究应用
N-(2-fluorophenyl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.
作用机制
The mechanism of action of N-(2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the iodobenzamide moiety interacts with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
- N-(2-fluorophenyl)-2-chlorobenzamide
- N-(2-fluorophenyl)-2-bromobenzamide
- N-(2-fluorophenyl)-2-methylbenzamide
Uniqueness
N-(2-fluorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives .
属性
分子式 |
C13H9FINO |
|---|---|
分子量 |
341.12 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17) |
InChI 键 |
MHOQTXYSLLYEFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14960626.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)
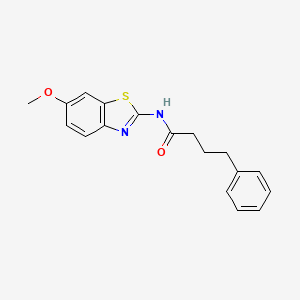
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)
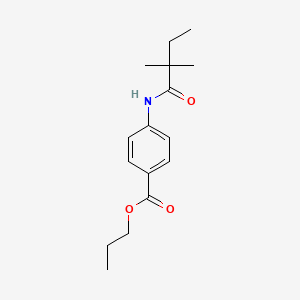

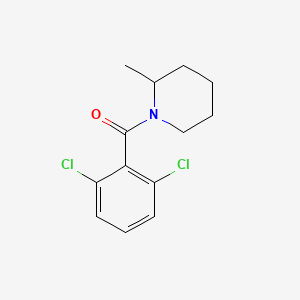
![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
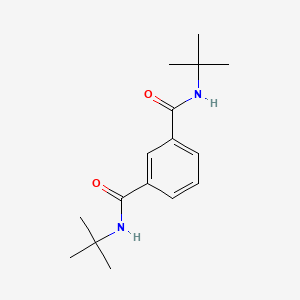
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)

